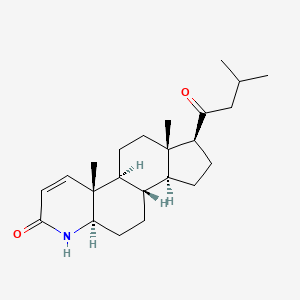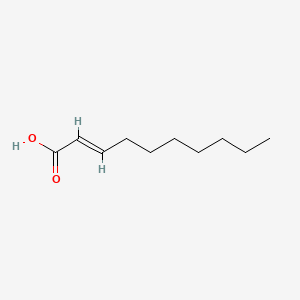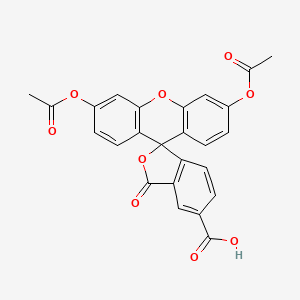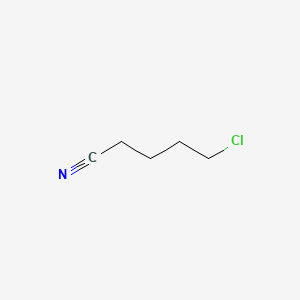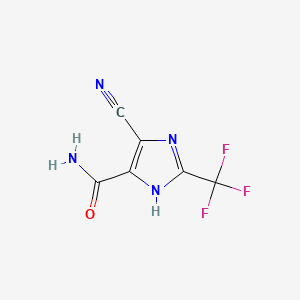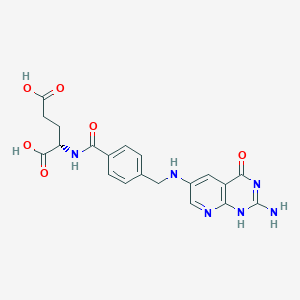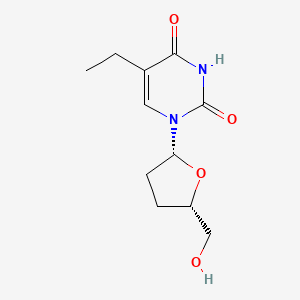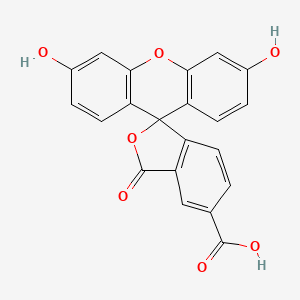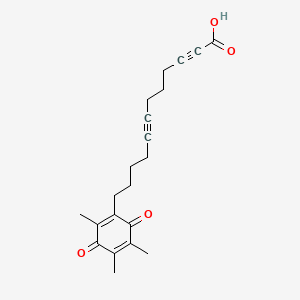
2,3,5-Trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A1777 is a selective 5-lipoxygenase inhibitor that reduces leukocytes proliferation without affecting the eosinophils of mast cells.
科学的研究の応用
Inhibition of Lipoxygenase Reactions
One significant application of this compound involves its role as a selective inhibitor of the 5-lipoxygenase reaction. Research conducted by Yoshimoto et al. (1982) and Ohkawa et al. (1991) indicates that the compound inhibits the 5-lipoxygenase of guinea pig peritoneal polymorphonuclear leukocytes. This inhibition leads to a substantial reduction in the formation of slow-reacting substances of anaphylaxis in sensitized guinea pig lungs (Yoshimoto et al., 1982); (Ohkawa et al., 1991).
Anti-Tumour Activity
Hussey et al. (1996) discovered notable anti-tumor activity of a similar compound against established murine adenocarcinomas. This activity was associated with its ability to inhibit 5-lipoxygenase and thromboxane A2 synthase and scavenge active oxygen species (Hussey et al., 1996).
Influence on Pancreatic Amylase Secretion
Sato et al. (1988) explored the effects of this compound on amylase secretion from rat pancreatic acini. Their findings suggest that the 5-lipoxygenase pathway of arachidonate metabolism may be involved in the actions of calcium-dependent secretagogues of amylase secretion in rat dispersed pancreatic acini (Sato et al., 1988).
Potential in Treating Brain Inflammation
Durmaz et al. (2008) studied the effect of this compound on traumatic brain injury in rats. They found that pretreatment with the compound suppressed the expression of intercellular adhesion molecule 1 and P-selectin on microvascular endothelium, suggesting its potential as a mediator in treating brain inflammation following traumatic brain injury (Durmaz et al., 2008).
Redox Processes in Chemical Synthesis
Rodikova and Zhizhina (2019) conducted research on the use of this compound in redox processes, particularly in the synthesis of 2,3,5-trimethyl-1,4-benzoquinone. They demonstrated its potential in the catalytic oxidation of 2,3,6-trimethylphenol with oxygen, showcasing its application in the preparation of key intermediates for vitamin E synthesis (Rodikova & Zhizhina, 2019).
特性
CAS番号 |
90316-11-3 |
|---|---|
製品名 |
2,3,5-Trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone |
分子式 |
C21H24O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
12-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)dodeca-2,7-diynoic acid |
InChI |
InChI=1S/C21H24O4/c1-15-16(2)21(25)18(17(3)20(15)24)13-11-9-7-5-4-6-8-10-12-14-19(22)23/h6-11,13H2,1-3H3,(H,22,23) |
InChIキー |
SOXDIYGAYKFKPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CC(=O)O)C |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CC(=O)O)C |
外観 |
Solid powder |
その他のCAS番号 |
90316-11-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2,3,5-trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone AA 1777 AA-1777 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



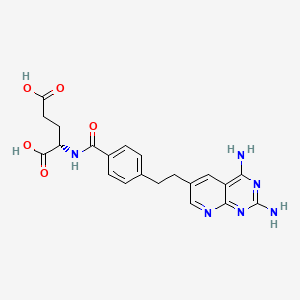

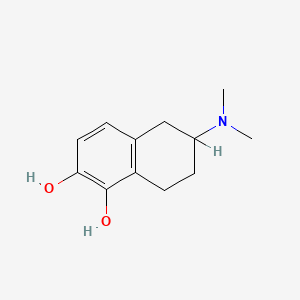
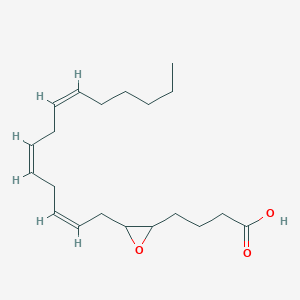
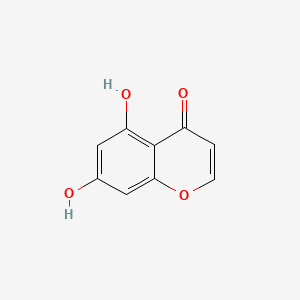
![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)
